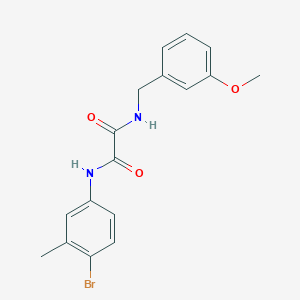![molecular formula C16H18N2O3S B4237524 N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide
Descripción general
Descripción
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein involved in regulating intracellular pH and ion homeostasis.
Mecanismo De Acción
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide acts as a selective inhibitor of the NHE1 isoform by binding to the extracellular domain of the protein and blocking its activity. NHE1 is involved in regulating intracellular pH and ion homeostasis by exchanging extracellular Na+ for intracellular H+. Inhibition of NHE1 by N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide prevents the influx of Na+ and the efflux of H+, leading to intracellular acidification and disruption of ion homeostasis.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to have several biochemical and physiological effects, including inhibition of cell migration and invasion, reduction of ischemia-reperfusion injury, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the inhibition of NHE1 and the consequent disruption of intracellular pH and ion homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has several advantages for lab experiments, including its high selectivity for NHE1 and its ability to inhibit the protein at low concentrations. However, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide also has some limitations, including its potential cytotoxicity at high concentrations and its non-specific effects on other membrane proteins.
Direcciones Futuras
There are several future directions for the research on N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide, including the development of more selective and potent inhibitors of NHE1, the investigation of the role of NHE1 in other diseases and physiological processes, and the exploration of the potential therapeutic applications of NHE1 inhibitors in various fields. Additionally, the development of new methods for the delivery of NHE1 inhibitors to specific tissues and cells could expand the potential applications of these compounds.
Aplicaciones Científicas De Investigación
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to inhibit the migration and invasion of cancer cells by blocking the NHE1 isoform. In cardiovascular diseases, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to reduce ischemia-reperfusion injury by inhibiting NHE1 and preventing intracellular acidosis. In neurological disorders, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting NHE1 and reducing the production of reactive oxygen species.
Propiedades
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-17-22(20,21)15-10-8-14(9-11-15)18-16(19)12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWRPSKCGALNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4237441.png)
![methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B4237445.png)


![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4237493.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)

![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)
![2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
![methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4237538.png)


![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)